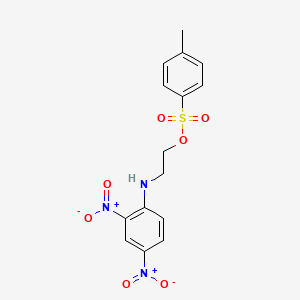
2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a combination of nitroaniline and methylbenzenesulfonate groups, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of 2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate typically involves a multi-step process. One common method includes the nitration of aniline to produce 2,4-dinitroaniline, followed by the reaction with ethylene oxide to form 2-(2,4-dinitroanilino)ethanol. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product .
Analyse Chemischer Reaktionen
2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The nitro groups on the aniline ring make it susceptible to nucleophilic aromatic substitution reactions. Common reagents include strong nucleophiles such as hydroxide ions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethyl group, using oxidizing agents like potassium permanganate.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects. The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
2-(2,4-Dinitroanilino)ethyl 4-methylbenzene-1-sulfonate can be compared with similar compounds such as:
2,4-Dinitroaniline: Lacks the ethyl and sulfonate groups, making it less soluble and reactive.
4-Methylbenzenesulfonyl Chloride: Used as a reagent in the synthesis of the target compound but lacks the nitroaniline moiety.
2-(2,4-Dinitroanilino)ethanol: An intermediate in the synthesis of the target compound, with different reactivity due to the presence of the hydroxyl group.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
35065-81-7 |
|---|---|
Molekularformel |
C15H15N3O7S |
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
2-(2,4-dinitroanilino)ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H15N3O7S/c1-11-2-5-13(6-3-11)26(23,24)25-9-8-16-14-7-4-12(17(19)20)10-15(14)18(21)22/h2-7,10,16H,8-9H2,1H3 |
InChI-Schlüssel |
STQFXJNHXUDYTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


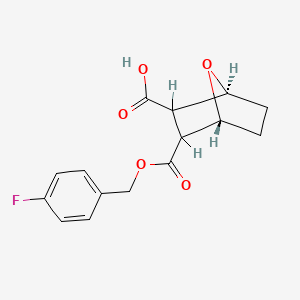



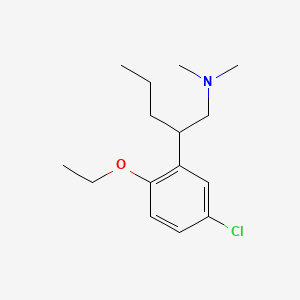
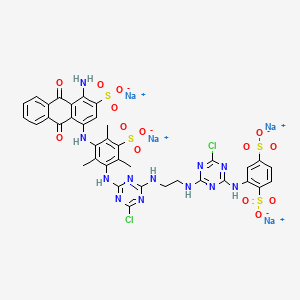
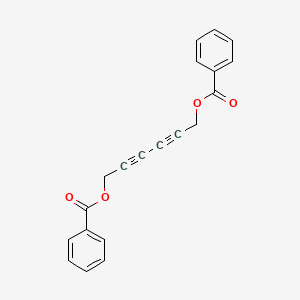

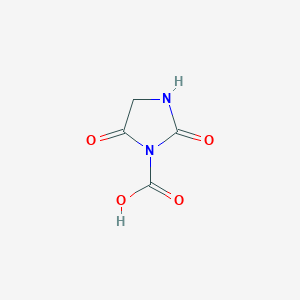
![1-Phenylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B14690926.png)
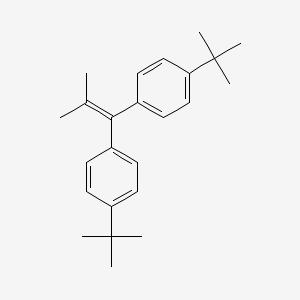
![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)

![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)
